A Comparative Analysis of the Developmental Trajectories of Enobosarm (GTx-024) and GTx-007
A Comparative Analysis of the Developmental Trajectories of Enobosarm (GTx-024) and GTx-007
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects. This technical guide provides a comprehensive comparison of the development of two prominent nonsteroidal SARMs originating from the same discovery program at GTx, Inc.: enobosarm (GTx-024) and its predecessor, GTx-007 (andarine). While both compounds demonstrated promise in early preclinical studies, their developmental paths diverged significantly. Enobosarm has progressed through extensive clinical evaluation for multiple indications and remains under active investigation. In contrast, the development of GTx-007 was halted, reportedly due to the emergence of adverse visual effects in early clinical trials. This guide delves into the preclinical and clinical data, experimental methodologies, and underlying signaling pathways to provide a detailed comparative analysis for researchers and drug development professionals.
Introduction
The androgen receptor (AR) is a crucial mediator of the anabolic and androgenic effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While steroidal androgens have therapeutic applications, their use is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects.[1] The development of nonsteroidal SARMs was driven by the goal of dissociating the anabolic effects on muscle and bone from the androgenic effects on tissues such as the prostate and skin.[1]
GTx, Inc. was a key player in the development of a portfolio of SARM candidates. Among these, GTx-007 (andarine) was one of the first to enter clinical development.[2] Subsequently, enobosarm (GTx-024), a structurally related analogue, emerged as a lead candidate with a more favorable preclinical profile and has since been the subject of numerous clinical trials.[3] This guide will dissect the developmental journeys of these two molecules, providing a technical comparison of their pharmacological profiles and clinical trajectories.
Comparative Data
Pharmacokinetic Properties
A comparative summary of the pharmacokinetic parameters of enobosarm and GTx-007 is presented below. Enobosarm exhibits a longer half-life in humans compared to the shorter half-life of GTx-007 observed in animals, a factor that likely contributed to its selection for further development.
| Parameter | Enobosarm (GTx-024) | GTx-007 (Andarine) |
| Bioavailability (oral, rats) | 100%[3] | High (rapidly absorbed)[4] |
| Elimination Half-life (humans) | 14-24 hours[3] | ~4 hours (in animals)[4] |
| Metabolism | CYP3A4, UGT1A1, UGT2B7[3] | Information not readily available |
| Excretion (rats) | Feces (70%), Urine (21-25%)[3] | Information not readily available |
| Peak Plasma Levels (animals) | Median 1.0 hours[3] | 48-84 minutes[4] |
Preclinical Efficacy: Anabolic vs. Androgenic Activity
Preclinical studies in rodent models were crucial in establishing the tissue-selective properties of both compounds. The Hershberger assay in castrated rats is a standard method to assess the anabolic (levator ani muscle weight) and androgenic (prostate and seminal vesicle weight) effects of SARMs.
| Model | Compound | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate Weight) | Reference |
| Castrated Male Rats | GTx-007 (S-4) | 0.5 mg/day | 101% of intact control | 32.5% of intact control | [2] |
| Intact Male Rats | GTx-007 (S-4) | 0.5 mg/day | Non-significant increase | Reduced to 79.4% of control | [2] |
| Orchidectomized Rats | Enobosarm (GTx-024) | Not specified | Equivalent to DHT | Limited effects | [5] |
Clinical Efficacy of Enobosarm (GTx-024)
Enobosarm has been evaluated in numerous clinical trials for various indications. A selection of key efficacy data is summarized below.
| Indication | Phase | Dose | Primary Outcome Measure | Key Finding | Reference |
| Cancer Cachexia | II | 1 mg, 3 mg/day | Total Lean Body Mass (LBM) | Significant increase in LBM at both doses.[4] | [4] |
| Healthy Elderly & Postmenopausal Women | II | 0.1, 0.3, 1, 3 mg/day | Total Lean Body Mass (LBM) | Dose-dependent increase in LBM; significant at 3 mg.[1] | [1] |
| Stress Urinary Incontinence | II | Not specified | Change in SUI episodes | Failed to meet primary endpoint.[6] | [6] |
| Obesity (with GLP-1 RA) | IIb | 3 mg, 6 mg/day | Total Lean Body Mass (LBM) | Significantly preserved LBM compared to placebo.[7] | [7] |
Experimental Protocols
Hershberger Bioassay for SARM Evaluation
The Hershberger bioassay is a standardized in vivo assay to screen for androgenic and antiandrogenic activity.[8][9]
-
Animal Model: Peripubertal male rats are castrated to create an androgen-deficient baseline.
-
Treatment: Animals are treated with the test compound (e.g., GTx-007 or enobosarm) with or without a reference androgen like testosterone propionate (B1217596) (TP) for a defined period, typically 10 consecutive days.[10]
-
Endpoints: At the end of the treatment period, specific androgen-responsive tissues are excised and weighed. These include:
-
Anabolic tissues: Levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic tissues: Ventral prostate (VP), seminal vesicles (SV) plus coagulating glands, Cowper's glands (COW), and glans penis (GP).[9]
-
-
Analysis: The weights of these tissues are compared between treatment groups and controls to determine the anabolic and androgenic potential of the test compound. A significant increase in the weight of at least two of the five tissues indicates a positive response.[10]
Stair Climb Power Test
The stair climb power test is a functional assessment used in clinical trials to measure lower body strength and power.[11][12][13]
-
Apparatus: A standardized staircase, typically with 12 steps, and an electronic timing system.[11]
-
Procedure:
-
Participants are instructed to ascend the flight of stairs as quickly as possible without using handrails for support, unless necessary for safety.
-
The time taken to ascend the stairs is measured precisely using the timing system.
-
The test can be performed unloaded (USCP) or with a specified load (LSCP).[11]
-
-
Calculation of Power: Stair climb power is calculated using the following formula:
-
Power (Watts) = (Body Mass (kg) × Gravitational Acceleration (9.8 m/s²) × Total Stair Height (m)) / Time (s)[14]
-
-
Endpoint: The change in stair climb power from baseline is used as a measure of improved physical function.
Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass
DXA is a widely used and validated technique for measuring body composition in clinical trials.[15][16][17]
-
Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral content, fat mass, and lean soft tissue.[18]
-
Procedure: The participant lies on a scanner bed while the DXA machine scans the entire body or specific regions of interest. The procedure is non-invasive and involves a very low dose of radiation.[18]
-
Data Acquisition: The scanner measures the attenuation of the X-ray beams as they pass through the body, allowing for the quantification of the different tissue components.
-
Endpoint: Total lean body mass (LBM) or appendicular lean mass (ALM) is the primary outcome measure for assessing the anabolic effects of SARMs on muscle.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Both enobosarm and GTx-007 exert their effects by binding to and activating the androgen receptor. However, their tissue-selective actions are thought to arise from differential recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene expression.
Preclinical SARM Development Workflow
The preclinical development of SARMs like enobosarm and GTx-007 follows a structured workflow to assess their efficacy and safety before advancing to clinical trials.
Clinical Trial Workflow for a SARM in Cancer Cachexia
The clinical development of a SARM for an indication like cancer cachexia involves a multi-phase process to establish safety and efficacy.
Discussion and Conclusion
The divergent developmental paths of enobosarm (GTx-024) and GTx-007 highlight the critical importance of a thorough preclinical and early clinical characterization of drug candidates. While both compounds demonstrated promising tissue selectivity in preclinical models, the emergence of visual disturbances with GTx-007 in early human trials led to its discontinuation.[2][4] This underscores the potential for unforeseen off-target effects that may not be apparent in animal models.
Enobosarm, with its more favorable safety profile and longer half-life, has undergone extensive clinical investigation.[3] While it has shown consistent and significant effects on increasing lean body mass in various populations, the translation of this anabolic effect into improved physical function has been a key challenge, as evidenced by the failure to meet the co-primary endpoint of stair climb power in the pivotal POWER trials for cancer cachexia.[19] Nevertheless, enobosarm continues to be evaluated for other indications, including in combination with GLP-1 receptor agonists for obesity and for certain types of breast cancer, demonstrating the ongoing scientific and clinical interest in this SARM.[7]
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andarine - Wikipedia [en.wikipedia.org]
- 3. Enobosarm - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | HE2B | moodle | isek |: Log in to the site [myisek.he2b.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 17. Dual-energy X-ray absorptiometry - Wikipedia [en.wikipedia.org]
- 18. Estimation of Lean Soft Tissue by Dual-Energy X-Ray Absorptiometry as a Surrogate for Muscle Mass in Health, Obesity, and Sarcopenia | Springer Nature Experiments [experiments.springernature.com]
- 19. Selective Androgen Receptor Modulators Combined with Treadmill Exercise Have No Bone Benefit in Healthy Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
